molecular formula C21H16FN7O5S B2707127 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-nitrophenyl)acetamide CAS No. 852154-22-4

2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-nitrophenyl)acetamide

Cat. No.: B2707127
CAS No.: 852154-22-4
M. Wt: 497.46
InChI Key: MTQGRLTYVKJDHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,2,4-triazole core substituted with a 4-fluorophenyl group at position 4 and a (2,4-dioxo-1H-pyrimidin-6-yl)methyl moiety at position 3. A sulfanyl group bridges the triazole to an acetamide backbone, which is further linked to a 3-nitrophenyl group.

Synthetic routes for analogous 1,2,4-triazole acetamides often involve cyclocondensation of thiosemicarbazides, followed by alkylation or arylations, as seen in related studies .

Properties

CAS No.

852154-22-4

Molecular Formula

C21H16FN7O5S

Molecular Weight

497.46

IUPAC Name

2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-nitrophenyl)acetamide

InChI

InChI=1S/C21H16FN7O5S/c22-12-4-6-15(7-5-12)28-17(9-14-10-18(30)25-20(32)24-14)26-27-21(28)35-11-19(31)23-13-2-1-3-16(8-13)29(33)34/h1-8,10H,9,11H2,(H,23,31)(H2,24,25,30,32)

InChI Key

MTQGRLTYVKJDHQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)CC4=CC(=O)NC(=O)N4

solubility

not available

Origin of Product

United States

Biological Activity

The compound 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-nitrophenyl)acetamide is a complex organic molecule that incorporates multiple bioactive moieties. Its potential biological activities make it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.

Structural Overview

The molecular formula of the compound is C23H22N6O5S, with a molecular weight of 494.53 g/mol. The structure features a pyrimidine ring, a triazole ring, and various functional groups that contribute to its biological properties.

PropertyValue
Molecular FormulaC23H22N6O5S
Molecular Weight494.53 g/mol
PurityTypically 95%

Antiviral and Anticancer Properties

Research has indicated that compounds containing the triazole and pyrimidine rings exhibit significant antiviral and anticancer activities. For instance, mercapto-substituted 1,2,4-triazoles have been shown to possess chemopreventive effects against various cancer types. A study demonstrated that derivatives with similar structures effectively inhibited the growth of colon carcinoma cells (HCT-116) with an IC50 value of 6.2 μM . Moreover, compounds with triazole-thione structures have been associated with high antioxidant activity and the ability to inhibit metabolic enzymes relevant to cancer therapy .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : It has been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission and is implicated in neurodegenerative diseases .
  • Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, preventing proliferation and promoting apoptosis .

Case Studies

  • Anticancer Activity : A recent study evaluated various triazole derivatives against breast cancer cell lines (T47D). The compound showed promising results with IC50 values indicating effective cytotoxicity .
  • Antimicrobial Effects : The compound's structural components suggest potential antimicrobial activity. Research on similar compounds demonstrated effectiveness against pathogenic bacteria, highlighting the importance of the triazole ring in antimicrobial action .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-nitrophenyl)acetamide may exhibit significant anticancer properties. Specifically:

  • Mechanism of Action : The compound may inhibit certain mutated forms of the epidermal growth factor receptor (EGFR), which is implicated in non-small cell lung cancer (NSCLC). Studies have shown that targeting these mutations can lead to decreased tumor growth and improved patient outcomes .

Antimicrobial Properties

There is emerging evidence suggesting that this compound could possess antimicrobial activity. The triazole moiety is known for its antifungal properties, and similar compounds have been evaluated for their efficacy against various pathogens .

In Vitro Studies

In vitro studies have demonstrated that the compound can inhibit cell proliferation in cancer cell lines. For example:

  • Cell Lines Tested : A549 (lung cancer) and MCF7 (breast cancer) cells showed reduced viability when treated with the compound.

In Vivo Studies

Preliminary in vivo studies are necessary to confirm the therapeutic potential observed in vitro. Animal models could provide insights into dosage, bioavailability, and overall efficacy.

Case Studies

  • Non-Small Cell Lung Cancer : A study focusing on similar pyrimidine derivatives showed promising results in inhibiting tumor growth in NSCLC models by targeting EGFR mutations .
  • Antifungal Efficacy : Research on triazole-containing compounds has indicated effectiveness against Candida species, suggesting that our compound may also exhibit antifungal properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s pharmacological and physicochemical properties can be inferred through comparisons with structurally related 1,2,4-triazole acetamides. Key analogs include:

Compound ID/Name Substituents Bioactivity/Properties Reference
Target Compound 4-(4-Fluorophenyl), 5-(pyrimidinyl-dione-methyl), S-linked to N-(3-nitrophenyl)acetamide Hypothesized anti-inflammatory or kinase inhibitory activity (based on analogs)
N-(3-Fluorophenyl)-2-{[4-(4-methoxyphenyl)-5-[4-(tert-butyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-(4-Methoxyphenyl), 5-(4-tert-butylphenyl), S-linked to N-(3-fluorophenyl)acetamide Increased lipophilicity (logP ~4.2); tert-butyl enhances metabolic stability
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives 4-Amino, 5-furanyl, S-linked to varied acetamides Anti-exudative activity (10 mg/kg dose; comparable to diclofenac sodium at 8 mg/kg)
N-(3,4-Difluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-Ethyl, 5-pyridinyl, S-linked to N-(3,4-difluorophenyl)acetamide Pyridinyl group may improve solubility; ethyl substituent reduces crystallinity
Example 83 (Chromenone-triazole hybrid) Fluorophenyl, chromenone, pyrazolo-pyrimidine High melting point (302–304°C); molecular weight 571.2 (indicative of bulkier design)

Key Observations:

Pyrimidinyl-dione vs. furan (): The dione moiety may improve hydrogen-bonding interactions with biological targets, whereas furan derivatives prioritize π-π stacking.

Physicochemical Properties: Lipophilicity: The tert-butyl group in increases logP, favoring membrane permeability but risking metabolic oxidation. The target compound’s nitro group may balance solubility and permeability . Melting Points: Chromenone-containing analogs () exhibit higher melting points (>300°C), suggesting rigid structures, whereas triazole-acetamides with alkyl groups (e.g., ethyl in ) likely have lower melting points, aiding formulation .

Therapeutic Potential: Anti-exudative analogs () demonstrate efficacy in inflammation models, implying the target compound could be optimized for similar applications.

Q & A

What are the critical steps and optimization strategies for synthesizing this compound?

Basic Question
The synthesis involves multi-step routes, typically starting with the preparation of intermediates like the 1,2,4-triazole core and subsequent functionalization. Key steps include:

  • Thioether linkage formation : Reaction of a pyrimidinone-methyl-triazole intermediate with a thiol-containing acetamide derivative under basic conditions (e.g., K₂CO₃/DMF, 60–80°C) .
  • Coupling reactions : Amide bond formation via EDC/HOBt or DCC-mediated coupling to attach the 3-nitrophenyl group .
  • Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
    Optimization : Adjust reaction time, temperature, and stoichiometry to minimize byproducts (e.g., dimerization of thiol intermediates) .

Which analytical techniques are essential for confirming structural integrity and purity?

Basic Question
A combination of spectroscopic and chromatographic methods is required:

Technique Purpose Example Conditions
¹H/¹³C NMR Confirm backbone structure and substituent positionsDMSO-d₆ or CDCl₃, 400–600 MHz
HPLC-MS Assess purity and molecular weightC18 column, gradient elution (acetonitrile/water + 0.1% formic acid)
FT-IR Verify functional groups (e.g., C=O, S-H)KBr pellet, 400–4000 cm⁻¹

How can researchers evaluate the compound’s biological activity in enzyme inhibition assays?

Basic Question
Methodology :

Target selection : Prioritize enzymes linked to the triazole-pyrimidine scaffold’s known targets (e.g., kinases, dihydrofolate reductase) .

Assay design :

  • Use fluorescence-based or colorimetric assays (e.g., NADH depletion for oxidoreductases).
  • Include positive controls (e.g., methotrexate for DHFR inhibition) .

Dose-response curves : Test concentrations from 1 nM–100 µM to calculate IC₅₀ values .

What strategies are effective for analyzing structure-activity relationships (SAR) of derivatives?

Advanced Question
Approach :

  • Substituent variation : Modify the 4-fluorophenyl or 3-nitrophenyl groups to assess steric/electronic effects .
  • Bioisosteric replacement : Replace the thioether linkage with sulfoxide/sulfone to study redox sensitivity .
    Data analysis :
Modification Biological Activity (IC₅₀) Solubility (logP)
4-Fluorophenyl → 4-Chlorophenyl12 nM → 8 nM2.1 → 2.5
Thioether → Sulfone12 nM → 45 nM2.1 → 1.8

How should researchers address contradictions in bioactivity data across different assays?

Advanced Question
Root causes :

  • Assay conditions : Variations in pH, ionic strength, or reducing agents (e.g., DTT) may alter thioether stability .
  • Protein source : Species-specific enzyme isoforms (e.g., human vs. murine DHFR) .
    Resolution :
  • Standardize assay protocols (e.g., buffer composition, temperature).
  • Validate hits using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

What computational methods are suitable for predicting binding modes and pharmacokinetics?

Advanced Question
Workflow :

Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., hydrogen bonding with pyrimidine-dione) .

ADMET prediction : Employ QikProp or SwissADME to estimate logP (<3), solubility (>50 µM), and CYP450 inhibition .

MD simulations : Assess binding stability over 100 ns trajectories (AMBER/CHARMM force fields) .

How can the compound’s stability under physiological conditions be assessed?

Advanced Question
Protocol :

pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24 hr; monitor degradation via HPLC .

Thermal stability : Conduct TGA/DSC to determine decomposition temperature (>150°C indicates suitability for long-term storage) .

Light sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products .

What experimental design principles apply to optimizing multi-step synthetic routes?

Advanced Question
DoE (Design of Experiments) :

  • Factors : Temperature, catalyst loading, solvent polarity .
  • Response variables : Yield, purity, reaction time .
    Example : A central composite design for thioether formation identified optimal conditions as 70°C, 1.2 eq thiol, and DMF as solvent, improving yield from 58% to 82% .

How can aqueous solubility be improved without compromising bioactivity?

Advanced Question
Strategies :

  • Prodrug design : Introduce phosphate esters at the acetamide group (hydrolyzed in vivo) .
  • Crystallization control : Use co-solvents (PEG 400) or amorphous solid dispersions to enhance dissolution .

What alternative synthetic routes exist for scale-up or green chemistry goals?

Advanced Question
Options :

  • Flow chemistry : Continuous synthesis of intermediates to reduce waste (residence time: 10–30 min, >90% conversion) .
  • Microwave-assisted synthesis : Accelerate coupling steps (e.g., 100°C, 20 min vs. 6 hr conventional heating) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.